methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate
Overview
Description
Methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MQCA and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MQCA is not fully understood. However, studies have shown that MQCA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MQCA also inhibits the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. These activities may be responsible for the antitumor and anti-inflammatory effects of MQCA.
Biochemical and Physiological Effects:
Studies have shown that MQCA has various biochemical and physiological effects. MQCA has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MQCA has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, MQCA has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using MQCA in lab experiments is its potent antitumor and anti-inflammatory activity. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of MQCA is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on MQCA. One direction is to study its potential use as an antidepressant and anxiolytic agent. Another direction is to study its effects on other types of cancer cells. Additionally, future research could focus on developing more efficient synthesis methods for MQCA and improving its solubility in water.
Conclusion:
In conclusion, MQCA is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MQCA has been synthesized using various methods and has been studied for its antitumor and anti-inflammatory activity, as well as its potential use as an antidepressant and anxiolytic agent. The mechanism of action of MQCA is not fully understood, but studies have shown that it inhibits the activity of topoisomerase II and histone deacetylases. MQCA has various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and increasing the levels of neurotransmitters in the brain. While there are limitations to using MQCA in lab experiments, such as its poor solubility in water, there are several future directions for research on this compound.
Scientific Research Applications
MQCA has been the subject of scientific research due to its potential applications in various fields. One of the areas of research is its use as an antitumor agent. Studies have shown that MQCA has antitumor activity against various cancer cell lines. MQCA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MQCA has anti-inflammatory activity in animal models. Additionally, MQCA has been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
methyl 4-[(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-10-17-15(12-13)4-3-11-21(17)19(23)20-16-8-6-14(7-9-16)18(22)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVOMQOBPEYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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